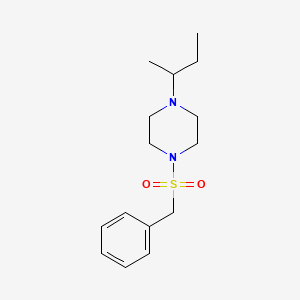![molecular formula C20H13N5O3 B15154411 2-azido-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B15154411.png)
2-azido-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-azido-N-{2,4-dioxo-3-phenyl-3-azatricyclo[7310?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-8-yl}acetamide is a complex organic compound characterized by its unique tricyclic structure and azido functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-{2,4-dioxo-3-phenyl-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-8-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by azidation using sodium azide under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency . The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity suitable for various applications.
化学反应分析
Types of Reactions
2-azido-N-{2,4-dioxo-3-phenyl-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-8-yl}acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with alkyne-containing compounds to form triazoles via the Huisgen cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of azides to amines.
Oxidation: Potassium permanganate (KMnO4) is often used for the oxidation of aromatic rings.
Major Products
Triazoles: Formed from azide-alkyne cycloaddition reactions.
Amines: Resulting from the reduction of the azido group.
Oxidized Aromatic Compounds: Produced from the oxidation of the phenyl ring.
科学研究应用
2-azido-N-{2,4-dioxo-3-phenyl-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-8-yl}acetamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-azido-N-{2,4-dioxo-3-phenyl-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-8-yl}acetamide involves its ability to undergo bioorthogonal reactions, particularly azide-alkyne cycloaddition . This reaction is highly specific and occurs without interfering with native biological processes, making it ideal for labeling and tracking biomolecules in complex biological systems . The azido group can also be reduced to an amine, which can interact with various biological targets, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid
- N-isoindoline-1,3-dione derivatives
- Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate
Uniqueness
2-azido-N-{2,4-dioxo-3-phenyl-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-8-yl}acetamide is unique due to its combination of a tricyclic structure and an azido functional group, which imparts high reactivity and versatility in various chemical reactions . This makes it particularly valuable in the synthesis of complex molecules and in applications requiring bioorthogonal chemistry .
属性
分子式 |
C20H13N5O3 |
|---|---|
分子量 |
371.3 g/mol |
IUPAC 名称 |
2-azido-N-(1,3-dioxo-2-phenylbenzo[de]isoquinolin-6-yl)acetamide |
InChI |
InChI=1S/C20H13N5O3/c21-24-22-11-17(26)23-16-10-9-15-18-13(16)7-4-8-14(18)19(27)25(20(15)28)12-5-2-1-3-6-12/h1-10H,11H2,(H,23,26) |
InChI 键 |
NTYSQHRVMANXHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)NC(=O)CN=[N+]=[N-])C=CC=C4C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol](/img/structure/B15154333.png)
![N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B15154341.png)
![N-(3-chlorophenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide](/img/structure/B15154351.png)
![N-{4-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B15154354.png)
![Ethyl 3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15154362.png)
![3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B15154366.png)
![4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B15154373.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15154381.png)
![2-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15154417.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B15154419.png)
![(5R,7S)-3-[(2-hydroxyethyl)(methyl)amino]tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B15154424.png)
amino}benzamide](/img/structure/B15154435.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromophenyl)carbonyl]amino}benzoate](/img/structure/B15154440.png)
